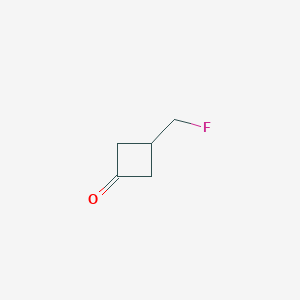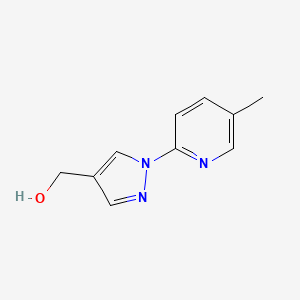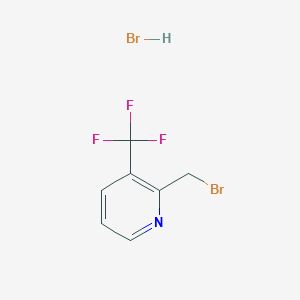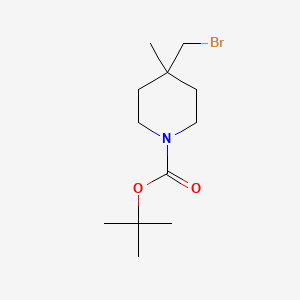![molecular formula C11H8Br2N2O B1448364 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone CAS No. 1227955-12-5](/img/structure/B1448364.png)
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
描述
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone is a chemical compound that features a brominated pyrazole ring attached to a phenyl ethanone structure
作用机制
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It is known that pyrazole derivatives can inhibit certain biochemical reactions . For instance, 4-bromopyrazole, a related compound, has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that pyrazole derivatives can have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol The interaction between this compound and liver alcohol dehydrogenase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the oxidative phosphorylation process in cells, leading to a decrease in ATP production . This inhibition can result in altered cellular metabolism and energy homeostasis. Furthermore, the compound has been found to affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, the binding of this compound to liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . Additionally, the compound has been shown to interact with other enzymes, leading to either inhibition or activation of their catalytic functions. These interactions can result in changes in gene expression, as the compound modulates the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat The degradation products of the compound may have different biochemical properties, which can affect its overall impact on cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can result in adverse effects such as liver toxicity and oxidative stress . The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the compound and its impact on cellular function. Toxic effects at high doses may include damage to cellular structures, disruption of metabolic pathways, and induction of apoptosis. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohol and other substrates . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, ultimately impacting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by its chemical properties, as well as the presence of targeting signals and post-translational modifications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it inhibits oxidative phosphorylation and affects ATP production . Additionally, this compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins. The subcellular localization of the compound is determined by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments.
准备方法
The synthesis of 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone typically involves the bromination of a pyrazole derivative followed by coupling with a phenyl ethanone moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination .
化学反应分析
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
科学研究应用
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
相似化合物的比较
Similar compounds to 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone include:
4-Bromo-1H-pyrazole: A simpler structure with a single brominated pyrazole ring, used in the synthesis of various biologically active compounds.
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: A related compound with a piperidine ring instead of a pyrazole, showing different biological activities and applications.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
属性
IUPAC Name |
2-bromo-1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O/c12-5-11(16)8-1-3-10(4-2-8)15-7-9(13)6-14-15/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWFXKXISNNHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215082 | |
| Record name | 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-12-5 | |
| Record name | 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)

![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)



![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)

